N-sec-Butyl(trimethylsilyl)amine
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Overview
Description
N-sec-Butyl(trimethylsilyl)amine is an organic compound with the molecular formula C7H19NSi. It is a derivative of amine where the nitrogen atom is bonded to a sec-butyl group and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-sec-Butyl(trimethylsilyl)amine can be synthesized through the reaction of sec-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected amines .
Scientific Research Applications
N-sec-Butyl(trimethylsilyl)amine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-sec-Butyl(trimethylsilyl)amine primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as treatment with fluoride ions, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylchloride: Used for silylation reactions.
Hexamethyldisilazane: Another silylating agent with similar applications.
Butylamine: A simpler amine without the silyl group.
Uniqueness
N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a sec-butyl group and a trimethylsilyl group, providing specific steric and electronic properties that make it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
IUPAC Name |
N-trimethylsilylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPNBOPJGCOSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506505 |
Source
|
Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-82-0 |
Source
|
Record name | N-(Butan-2-yl)-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sec-Butyl(trimethylsilyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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